

N-Formyl-L-alanine: A Thermochemical Properties Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Formyl-L-alanine**

Cat. No.: **B079075**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-L-alanine is a derivative of the proteinogenic amino acid L-alanine, characterized by a formyl group attached to its amino terminus. This modification alters its chemical properties and potential biological activity, making it a molecule of interest in various research and development domains, including peptide chemistry and drug design. A thorough understanding of its thermochemical properties is fundamental for process optimization, stability assessment, and computational modeling. This technical guide synthesizes the available physical data for **N-Formyl-L-alanine**, highlights the current gap in experimental thermochemical data, and provides a detailed overview of the established experimental methodologies for determining these crucial parameters.

Introduction

The formylation of amino acids is a key chemical modification that can influence peptide structure, function, and metabolic stability. **N-Formyl-L-alanine**, as a simple N-formylated amino acid, serves as a valuable model compound for studying the impact of such modifications. Its thermochemical properties, including the enthalpy of formation, enthalpy of combustion, heat capacity, and enthalpy of sublimation, are essential for a range of applications. These data are critical for chemical engineers designing synthesis and purification processes, for computational chemists developing accurate molecular models, and for drug

development professionals assessing the stability and degradation pathways of novel therapeutics.

Despite its importance, a comprehensive review of the scientific literature reveals a notable absence of experimentally determined thermochemical data for **N-Formyl-L-alanine**. This guide aims to address this gap by providing a consolidated source of its known physical properties and detailing the standard experimental protocols that would be employed for the determination of its thermochemical characteristics.

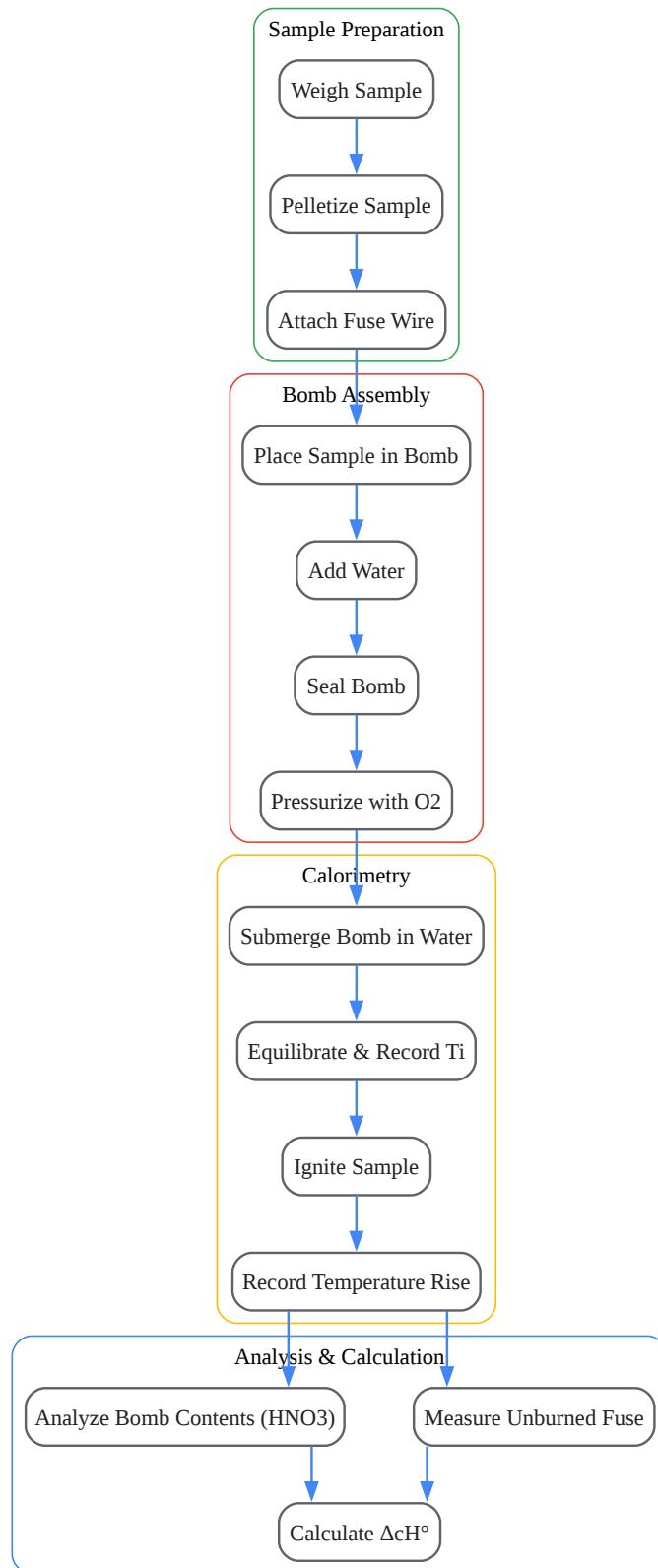
Physicochemical and Thermochemical Data

While extensive experimental thermochemical data for **N-Formyl-L-alanine** is not currently available in the public domain, a summary of its known physical properties is presented in Table 1. The lack of experimental values for key thermochemical parameters such as the standard enthalpy of formation and combustion is a significant data gap for this compound. The values presented are a mix of experimental and predicted data from various chemical databases.

Property	Value	Data Type	Source(s)
Molecular Formula	C ₄ H ₇ NO ₃	-	--INVALID-LINK--[1]
Molecular Weight	117.10 g/mol	Calculated	--INVALID-LINK--[1]
Melting Point	147-148 °C	Experimental	--INVALID-LINK--[2][3]
Boiling Point	83-86 °C at 29 Torr	Experimental	--INVALID-LINK--[2][3]
Density	1.223 ± 0.06 g/cm ³	Predicted	--INVALID-LINK--[2][3]
Enthalpy of Formation	Data not available	-	-
Enthalpy of Combustion	Data not available	-	-
Enthalpy of Sublimation	Data not available	-	-
Heat Capacity	Data not available	-	-

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental methodologies that are employed to determine the key thermochemical properties of compounds such as **N-Formyl-L-alanine**.


Enthalpy of Combustion via Bomb Calorimetry

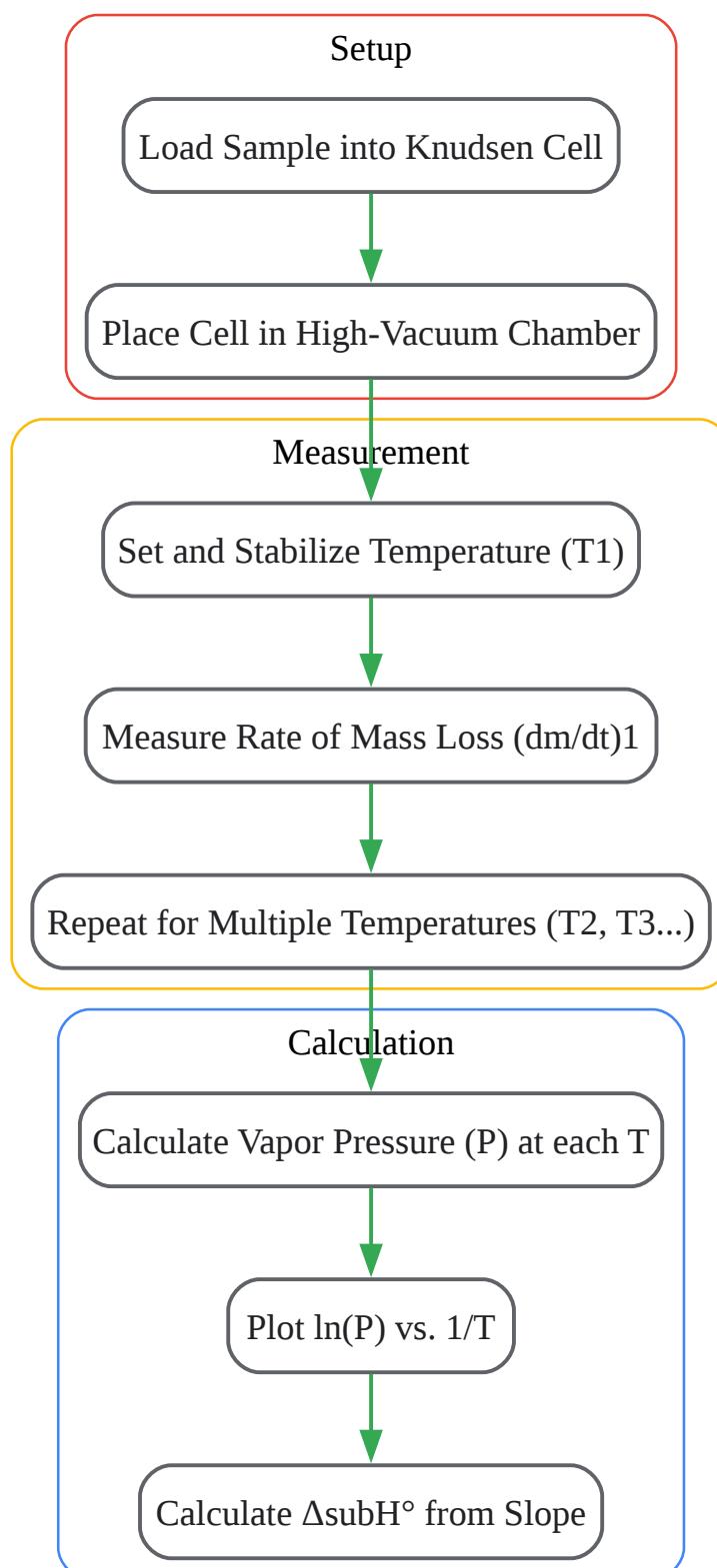
The standard enthalpy of combustion (ΔcH°) is a fundamental thermochemical property that can be used to derive the standard enthalpy of formation (ΔfH°). The primary technique for its determination for solid organic compounds is oxygen bomb calorimetry.

Methodology:

- **Sample Preparation:** A precisely weighed pellet of crystalline **N-Formyl-L-alanine** (approximately 1 g) is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is positioned to make contact with the sample.
- **Bomb Assembly and Pressurization:** A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and purged with oxygen before being pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known volume of water in an adiabatic or isoperibol calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals (e.g., every 30 seconds) until a stable final temperature is reached.
- **Post-Combustion Analysis:** After the experiment, the bomb is depressurized, and the interior is rinsed with distilled water. The nitric acid formed from the combustion of any residual atmospheric nitrogen is quantified by titration. The length of the unburned fuse wire is also measured.
- **Calculation:** The heat of combustion is calculated from the corrected temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance

like benzoic acid), and corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

[Click to download full resolution via product page](#)


Workflow for Combustion Calorimetry.

Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) is the energy required for a substance to transition from the solid to the gaseous state. For compounds with low vapor pressure, such as amino acids, the Knudsen effusion method is a reliable technique for its determination.

Methodology:

- Sample Preparation: A small amount of crystalline **N-Formyl-L-alanine** is placed in a Knudsen cell, a small container with a precisely machined small orifice.
- Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber, and the temperature of the cell is precisely controlled. The mass of the cell can be monitored in situ with a sensitive microbalance, or the effusing vapor can be analyzed with a mass spectrometer.
- Mass Loss Measurement: The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured at a series of constant temperatures.
- Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: $P = (dm/dt) * (1/A) * \sqrt{2\pi RT/M}$ where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing species.
- Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of $\ln(P)$ versus $1/T$ yields a straight line with a slope of $-\Delta_{\text{sub}}H^\circ/R$.

[Click to download full resolution via product page](#)

Workflow for Knudsen Effusion Method.

Heat Capacity via Differential Scanning Calorimetry (DSC)

The heat capacity (C_p) of a substance is the amount of heat required to raise its temperature by one degree. Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity of solids and liquids as a function of temperature.

Methodology:

- Sample and Reference Preparation: A small, precisely weighed amount of **N-Formyl-L-alanine** is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC instrument's measurement cell.
- Temperature Program: The instrument is programmed to scan a specific temperature range at a constant heating rate (e.g., 10 °C/min).
- Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased. This differential heat flow is recorded as a function of temperature.
- Heat Capacity Calculation: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample with that of a known standard reference material (e.g., sapphire) run under the same conditions.

Relevance in Research and Drug Development

- Enthalpy of Formation ($\Delta_f H^\circ$): This value is a measure of the intrinsic stability of the molecule. It is crucial for calculating the enthalpies of other reactions involving **N-Formyl-L-alanine** and is a key parameter in computational chemistry models used to predict reaction energies and mechanisms.
- Enthalpy of Combustion ($\Delta_c H^\circ$): Beyond its use in determining the enthalpy of formation, this parameter is important for safety assessments, particularly in manufacturing processes where thermal hazards need to be evaluated.

- Enthalpy of Sublimation ($\Delta_{\text{subH}}^{\circ}$): This property is critical for understanding and modeling purification processes such as lyophilization (freeze-drying) and for assessing the physical stability of the solid form. It is directly related to the lattice energy of the crystal.
- Heat Capacity (Cp): Heat capacity data are essential for calculating changes in enthalpy and entropy with temperature. This information is vital for process design, heat transfer calculations, and for understanding the thermodynamics of phase transitions.

Conclusion

N-Formyl-L-alanine is a compound of significant interest, yet there is a clear lack of publicly available experimental thermochemical data. This guide provides a summary of its known physical properties and details the standard, robust experimental methodologies—bomb calorimetry, the Knudsen effusion method, and differential scanning calorimetry—that are required to determine its key thermochemical parameters. The generation of such data would be of considerable value to the scientific and industrial communities, enabling more precise process control, improved computational models, and a deeper understanding of the physicochemical properties of N-acylated amino acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. N-Formyl-L-alanine | C4H7NO3 | CID 1810758 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. N-FORMYL-L-ALANINE CAS#: 10512-86-4 [m.chemicalbook.com]
3. N-FORMYL-L-ALANINE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [N-Formyl-L-alanine: A Thermochemical Properties Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079075#thermochemical-properties-of-n-formyl-l-alanine\]](https://www.benchchem.com/product/b079075#thermochemical-properties-of-n-formyl-l-alanine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com